molecular formula C9H12BrN B13228323 [1-(2-Bromophenyl)ethyl](methyl)amine

[1-(2-Bromophenyl)ethyl](methyl)amine

Cat. No.: B13228323
M. Wt: 214.10 g/mol
InChI Key: XECFTYRSJJZEDU-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)ethylamine: is an organic compound that features a brominated phenyl group attached to an ethyl chain, which is further bonded to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for synthesizing 1-(2-Bromophenyl)ethylamine involves the nucleophilic substitution of a 2-bromophenyl ethyl halide with methylamine. This reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete reaction.

    Reductive Amination: Another method involves the reductive amination of 2-bromoacetophenone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods: Industrial production of 1-(2-Bromophenyl)ethylamine often involves large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(2-Bromophenyl)ethylamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form de-brominated or other reduced products.

    Substitution: It can participate in various substitution reactions, particularly nucleophilic substitutions, due to the presence of the bromine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Products include brominated ketones or aldehydes.

    Reduction: Products include de-brominated amines.

    Substitution: Products vary depending on the nucleophile used, but typically include substituted phenyl ethyl amines.

Scientific Research Applications

Chemistry:

    Catalysis: 1-(2-Bromophenyl)ethylamine is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine:

    Drug Development: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurological pathways.

Industry:

    Material Science: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)ethylamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, often enhancing the binding affinity and specificity of the compound. The pathways involved typically include signal transduction mechanisms that are modulated by the presence of the brominated phenyl group.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)ethylamine
  • 1-(2-Fluorophenyl)ethylamine
  • 1-(2-Iodophenyl)ethylamine

Comparison:

  • Uniqueness: The presence of the bromine atom in 1-(2-Bromophenyl)ethylamine imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions.
  • Reactivity: Brominated compounds generally exhibit higher reactivity in nucleophilic substitution reactions compared to their chloro and fluoro counterparts, making 1-(2-Bromophenyl)ethylamine particularly useful in synthetic applications.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

1-(2-bromophenyl)-N-methylethanamine

InChI

InChI=1S/C9H12BrN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3

InChI Key

XECFTYRSJJZEDU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)NC

Origin of Product

United States

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